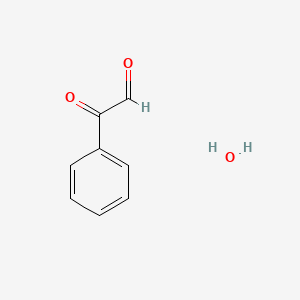

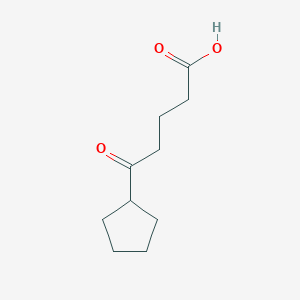

5-Cyclopentyl-5-oxovaleric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-Cyclopentyl-5-oxovaleric acid involves several steps . The reaction conditions involve the use of methanol and platinum for hydrogenation .Molecular Structure Analysis

The molecular formula of this compound is C10H16O3 . The molecular weight is 184.23200 .Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions . These reactions include hydrogenation with methanol and platinum .Physical And Chemical Properties Analysis

The density of this compound is 1.122g/cm3 . The boiling point is 351.7ºC at 760 mmHg .Aplicaciones Científicas De Investigación

Metabolic Signaling in Brown and Beige Adipose Tissue

5-Cyclopentyl-5-oxovaleric acid, as part of a group of metabolites including 3-methyl-2-oxovaleric acid and 5-oxoproline, is involved in the interorgan signaling axis between brown/beige adipose tissue and skeletal muscle. These metabolites, known as metabokines, are synthesized in browning adipocytes and secreted via monocarboxylate transporters. They play a crucial role in inducing brown adipocyte-specific phenotypes in white adipocytes and boosting mitochondrial oxidative energy metabolism in skeletal myocytes. This process is integral to regulating systemic energy expenditure and metabolism, highlighting a potential therapeutic target for obesity and diabetes (Whitehead et al., 2021).

Role in Pro-inflammatory Mediation

Research on the biochemistry of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a derivative of this compound, revealed its significance as a pro-inflammatory mediator. It stimulates the migration of eosinophils through a selective G-protein coupled receptor, known as the OXE receptor (OXE-R). Structure-activity relationship studies of this compound and its analogs provided insights into the development of potential anti-inflammatory drugs (Ye et al., 2017).

Applications in Photodynamic Therapy

A study on 5-aminolevulinic acid (5-ALA), a closely related compound to this compound, demonstrated its potential use in photodynamic therapy (PDT) for nasopharyngeal carcinoma. This application involves the induction of cell death via apoptosis, further advancing the therapeutic prospects in cancer treatment (Betz et al., 2002).

Implications in Neurodegenerative Diseases

Another study highlighted the involvement of the 5-lipoxygenase pathway, which includes compounds like this compound, in the pathogenesis of Alzheimer's disease and other neurodegenerative conditions. This pathway's metabolites, such as cysteinyl leukotrienes, have been implicated in neuroinflammation, suggesting potential therapeutic targets for these diseases (Chen et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

5-cyclopentyl-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-9(6-3-7-10(12)13)8-4-1-2-5-8/h8H,1-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLJGCXABGDQMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483954 |

Source

|

| Record name | 5-CYCLOPENTYL-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23609-43-0 |

Source

|

| Record name | 5-CYCLOPENTYL-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1357072.png)

![N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine](/img/structure/B1357074.png)

![4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1357075.png)

![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1357077.png)

![[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid](/img/structure/B1357078.png)